Chlorophyll B

Description

Properties

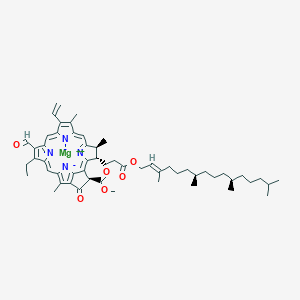

IUPAC Name |

magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H71N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b34-25+;/t32-,33-,36+,40+,51-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMUHPMZFPKNMZ-VBYMZDBQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H70MgN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889349 | |

| Record name | Chlorophyll b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

907.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-62-0 | |

| Record name | Chlorophyll b | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorophyll b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium, [3,7,11,15-tetramethyl-2-hexadecenyl 9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-N23,N24,N25,N26]-, [SP-4-2-[3S-[3α(2E,7S*,11S*),4β,21β]]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorophyll b | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Chlorophyll b in Photosystem II: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll b, long considered an accessory pigment, plays a multifaceted and indispensable role in the function and regulation of Photosystem II (PSII) in higher plants and green algae. This technical guide provides an in-depth examination of the core functions of this compound within PSII, with a particular focus on its critical involvement in the light-harvesting complex II (LHCII). This document details the structural arrangement of this compound, its photophysical properties, and its vital contribution to light absorption, energy transfer, and photoprotection. We present a synthesis of quantitative data, detailed experimental protocols for its study, and visual representations of the key molecular and regulatory pathways. This guide is intended to serve as a comprehensive resource for researchers investigating photosynthetic mechanisms and for professionals in drug development exploring targets within these fundamental biological processes.

Introduction

Photosystem II is a multi-protein complex embedded in the thylakoid membranes of chloroplasts, responsible for the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain. The efficiency of PSII is critically dependent on its ability to capture light energy across a broad spectrum. While Chlorophyll a is the primary photosynthetic pigment, this compound significantly expands the light absorption capacity of the system. In land plants, the majority of this compound is located within the light-harvesting antennae surrounding Photosystem II. This strategic positioning allows for the efficient capture of photons and the subsequent transfer of excitation energy to the reaction center. This guide elucidates the precise functions and regulatory mechanisms of this compound in this vital photosynthetic complex.

Structural Organization of this compound in LHCII

This compound is non-covalently bound to the apoproteins of the Light-Harvesting Complex II (LHCII), the major antenna of PSII. High-resolution crystal structures of LHCII have revealed the precise arrangement of both Chlorophyll a and this compound molecules. Each monomer of the LHCII trimer typically binds eight Chlorophyll a and six this compound molecules. This specific arrangement is crucial for optimizing energy transfer and for the structural stability of the LHCII complex. The presence of this compound is, in fact, essential for the stable accumulation of the major light-harvesting chlorophyll-binding proteins.

Core Functions of this compound in Photosystem II

Light Harvesting

The primary role of this compound is to broaden the absorption spectrum of the photosystems. Chlorophyll a has absorption maxima at approximately 430 nm and 662 nm, while this compound absorbs light most strongly at around 455 nm and 642 nm. By absorbing light in a region of the spectrum where Chlorophyll a is less efficient, this compound significantly increases the overall range of wavelengths that can be utilized for photosynthesis. This is particularly advantageous in low-light conditions or in shaded environments where the spectral quality of light is altered.

Energy Transfer to Chlorophyll a

Upon absorbing a photon, a this compound molecule is elevated to an excited state. This excitation energy is then efficiently transferred to a neighboring Chlorophyll a molecule through a process known as Förster Resonance Energy Transfer (FRET). The efficiency of this energy transfer is extremely high, approaching 100%, ensuring that the captured light energy is not lost. The close proximity and specific orientation of the chlorophyll molecules within the LHCII scaffold, as determined by the protein structure, are critical for this high efficiency.

The pathway of energy transfer can be visualized as a cascade, where energy absorbed by this compound is funneled to Chlorophyll a molecules at lower energy levels, and ultimately to the special pair of Chlorophyll a molecules (P680) in the reaction center of PSII, where charge separation occurs.

Caption: Energy transfer pathway from this compound to the PSII reaction center.

Role in Photoprotection

Under conditions of high light, the photosynthetic apparatus can be over-excited, leading to the production of damaging reactive oxygen species (ROS). Plants have evolved a protective mechanism known as non-photochemical quenching (NPQ), which dissipates excess energy as heat. This compound and the LHCII complexes in which it resides are central to the most significant component of NPQ, known as energy-dependent quenching (qE). The precise mechanism is complex, but it is understood that a low pH in the thylakoid lumen, triggered by high light, induces conformational changes in the LHCII antenna, leading to the formation of quenching sites that dissipate excess energy. While this compound's role is primarily structural in this context—by being essential for the integrity of LHCII—its presence is a prerequisite for this critical photoprotective process. Under high light stress, the degradation of this compound is initiated, which in turn leads to the degradation of LHCII, effectively reducing the antenna size of PSII to prevent over-excitation and subsequent damage.

Quantitative Analysis of this compound in Photosystem II

The following tables summarize key quantitative data related to this compound in the context of Photosystem II, compiled from various spectroscopic and biochemical studies.

Table 1: Spectroscopic Properties of this compound in LHCII

| Parameter | Value | Reference |

| In vivo Absorption Maximum (Soret band) | ~455-470 nm | |

| In vivo Absorption Maximum (Qy band) | ~642-650 nm | |

| Fluorescence Emission Maximum (77K) | ~650-660 nm |

Table 2: Chlorophyll Stoichiometry and Ratios in PSII-LHCII Supercomplex

| Parameter | Value | Reference |

| Chlorophyll a / this compound Ratio (Sun-adapted plants) | 3.3 - 4.2 | |

| Chlorophyll a / this compound Ratio (Shade-adapted plants) | ~2.2 | |

| This compound molecules per LHCII monomer | 6 |

Table 3: Fluorescence Lifetimes and Energy Transfer

| Parameter | Condition | Lifetime (ns) | Reference |

| Chlorophyll Fluorescence Lifetime in isolated LHCII | Unquenched | 3.6 - 4.0 | |

| Chlorophyll Fluorescence Lifetime in isolated LHCII | Quenched | 1.2 - 1.5 | |

| Chlorophyll Fluorescence Lifetime in intact thylakoids (PSII RCs closed) | - | ~2.0 | |

| Energy Transfer Time (Chl b to Chl a) | - | 200 fs - 9 ps (multiple components) |

Regulation of this compound Synthesis and Degradation

The amount of this compound in the thylakoid membrane is tightly regulated to adjust the antenna size of PSII in response to changing light conditions. This regulation occurs through the "Chlorophyll Cycle," which involves the interconversion of Chlorophyll a and this compound.

The key enzyme in this compound synthesis is Chlorophyllide a oxygenase (CAO) , which catalyzes the conversion of chlorophyllide a to chlorophyllide b. The expression and activity of CAO are regulated by light, with higher light intensities generally leading to decreased CAO levels and thus a higher Chlorophyll a/b ratio.

Conversely, the degradation of this compound back to Chlorophyll a is initiated by This compound reductase (CBR) , with the primary isozymes being NON-YELLOW COLORING 1 (NYC1) and NYC1-Like (NOL). This process is particularly active during senescence and under high-light stress to reduce the antenna size and prevent photodamage.

Caption: The Chlorophyll Cycle, illustrating the interconversion of Chlorophyll a and b.

Experimental Protocols

Isolation and Purification of LHCII from Spinach

This protocol outlines the steps for the isolation of LHCII, the major Chlorophyll a/b binding protein of PSII, from spinach leaves. All steps should be performed at 4°C or on ice to minimize protein degradation.

Materials:

-

Fresh spinach leaves

-

Grinding buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 10 mM NaCl, 5 mM MgCl₂, 2 mM EDTA

-

Wash buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM NaCl, 5 mM MgCl₂

-

Resuspension buffer: 20 mM HEPES-KOH (pH 7.5)

-

10% (w/v) n-dodecyl β-D-maltoside (β-DM)

-

Sucrose solutions: 1.0 M, 0.7 M, 0.4 M, 0.1 M in 20 mM HEPES-KOH (pH 7.5) and 0.03% β-DM

-

Blender, miracloth, cheesecloth, centrifuges, ultracentrifuge, Dounce homogenizer

Procedure:

-

Thylakoid Isolation: a. Wash and de-vein ~100 g of spinach leaves. b. Homogenize the leaves in 400 mL of ice-cold grinding buffer using a blender with short bursts. c. Filter the homogenate through four layers of miracloth and two layers of cheesecloth. d. Centrifuge the filtrate at 5,000 x g for 10 minutes. e. Discard the supernatant and gently resuspend the pellet in wash buffer. f. Centrifuge again at 5,000 x g for 10 minutes. g. Resuspend the final thylakoid pellet in a minimal volume of resuspension buffer and determine the chlorophyll concentration.

-

LHCII Solubilization and Purification: a. Adjust the thylakoid suspension to a chlorophyll concentration of 1 mg/mL with resuspension buffer. b. Add 10% β-DM to a final concentration of 0.6% (w/v) and incubate on ice with gentle stirring for 30 minutes in the dark. c. Centrifuge at 40,000 x g for 30 minutes to pellet unsolubilized material. d. Carefully load the supernatant onto a discontinuous sucrose gradient (from bottom to top: 1.0 M, 0.7 M, 0.4 M, 0.1 M sucrose). e. Centrifuge at 150,000 x g for 16-18 hours. f. Three green bands are typically observed. The lowest, dark green band corresponds to the trimeric LHCII. g. Carefully collect the LHCII band using a syringe.

Spectroscopic Analysis of Energy Transfer using Time-Resolved Fluorescence Spectroscopy

This protocol describes the general methodology for measuring chlorophyll fluorescence lifetime and assessing energy transfer from this compound to Chlorophyll a.

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system

-

Pulsed laser source (picosecond diode laser) with an excitation wavelength selective for this compound (e.g., 470 nm).

-

A monochromator or bandpass filter to select the fluorescence emission wavelength.

-

A sensitive, high-speed detector (e.g., microchannel plate photomultiplier tube).

Procedure:

-

Sample Preparation: a. Dilute the purified LHCII sample to an optical density of ~0.1 at the Qy absorption maximum in a suitable buffer (e.g., 20 mM HEPES-KOH pH 7.5, 0.03% β-DM). b. Place the sample in a cuvette in the TCSPC instrument.

-

Data Acquisition: a. Set the excitation wavelength to 470 nm to preferentially excite this compound. b. Measure the fluorescence decay at the emission maximum of Chlorophyll a (around 680 nm). c. Acquire data until a sufficient number of photon counts are collected in the peak channel to ensure good statistical accuracy. d. Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength.

-

Data Analysis: a. Deconvolute the measured fluorescence decay from the IRF. b. Fit the decay curve to a multi-exponential decay model: I(t) = Σ αᵢ exp(-t/τᵢ) where I(t) is the fluorescence intensity at time t, αᵢ is the amplitude of the i-th decay component, and τᵢ is the fluorescence lifetime of the i-th component. c. The presence of fast decay components (in the picosecond to sub-nanosecond range) when exciting at 470 nm and detecting at 680 nm is indicative of efficient energy transfer from this compound to Chlorophyll a. The lifetimes of these components can be used to calculate the rate of energy transfer.

Caption: A generalized experimental workflow for the study of this compound in LHCII.

Conclusion

This compound is far more than a simple accessory pigment; it is a key player in the intricate machinery of Photosystem II. Its roles extend from broadening the light absorption spectrum to being fundamentally necessary for the structural integrity of the main light-harvesting antenna, LHCII. Through its efficient energy transfer to Chlorophyll a, it ensures that a wider range of the solar spectrum can be productively used for photosynthesis. Furthermore, its involvement in the regulation of antenna size and non-photochemical quenching highlights its importance in the dynamic response of plants to varying light environments. A thorough understanding of the function and regulation of this compound is therefore essential for a complete picture of photosynthetic energy conversion and for any future endeavors aimed at manipulating and improving photosynthetic efficiency.

Chlorophyll B: A Technical Guide to its Absorption Spectrum and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll B, a pivotal accessory pigment in the photosynthetic machinery of plants, green algae, and some cyanobacteria, plays a crucial role in harvesting light energy. Its distinct absorption spectrum, differing from that of Chlorophyll A, allows for a broader range of the light spectrum to be utilized, thereby enhancing the overall efficiency of photosynthesis, particularly in low-light conditions. This technical guide provides an in-depth analysis of the absorption spectrum of this compound, detailed experimental protocols for its characterization, and explores its relevance in the field of drug development.

The Role of this compound in Photosynthesis

This compound is primarily located in the light-harvesting complexes (LHCs) that surround the core of Photosystem II (PSII) and, to a lesser extent, Photosystem I (PSI). Its primary function is to absorb light energy and transfer it to Chlorophyll A in the reaction center. This energy transfer is a critical step in the initiation of the photosynthetic electron transport chain. The presence of this compound expands the absorption window of the photosynthetic apparatus, primarily by capturing light in the blue-violet region of the spectrum where Chlorophyll A's absorption is less efficient.[1][2][3]

The ratio of Chlorophyll A to this compound is not constant and can vary depending on the light environment. Plants adapted to shady conditions tend to have a lower Chlorophyll A to B ratio, indicating a higher proportion of LHCII and a greater capacity to capture a wider spectrum of the available light.

Quantitative Analysis of this compound Absorption

The absorption spectrum of this compound is characterized by two main peaks in the visible region: one in the blue-violet region and another in the red-orange region. The precise wavelengths of these absorption maxima are dependent on the solvent used for extraction and analysis.

| Solvent | Blue-Violet Peak (nm) | Red-Orange Peak (nm) | Molar Extinction Coefficient (ε) at Blue-Violet Peak (M⁻¹cm⁻¹) |

| Diethyl Ether | ~453 | ~642 | 56,260 |

| 90% Acetone | ~460 | ~647 | 46,610 |

| 100% Acetone | ~457 | ~645 | 51,360 |

| Methanol | ~464 | ~652 | Not readily available |

| Ethanol | ~453 | ~642 | ~54,000 |

Note: The molar extinction coefficients can vary slightly depending on the specific experimental conditions and the purity of the chlorophyll sample.

Experimental Protocols for Absorption Spectrum Analysis

The following is a generalized protocol for the extraction and spectrophotometric analysis of this compound.

Materials and Reagents

-

Fresh plant material (e.g., spinach leaves)

-

Mortar and pestle

-

Quartz sand (optional, as a grinding aid)

-

80% Acetone or 100% Methanol

-

Centrifuge and centrifuge tubes

-

Volumetric flasks

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Filter paper

Procedure

-

Sample Preparation: Weigh approximately 0.1 g of fresh leaf tissue, removing any major veins.

-

Extraction:

-

Place the leaf tissue in a chilled mortar with a small amount of quartz sand.

-

Add 2-3 mL of 80% acetone or 100% methanol and grind the tissue thoroughly with a pestle until it becomes a homogenous paste.

-

Continue adding the solvent in small increments while grinding, until a total of 10 mL has been used.

-

-

Clarification:

-

Transfer the extract to a centrifuge tube and centrifuge at 3000-5000 x g for 10 minutes to pellet the cell debris.

-

Alternatively, filter the extract through filter paper to remove solid particles.

-

-

Spectrophotometric Measurement:

-

Transfer the clear supernatant (the chlorophyll extract) to a quartz cuvette.

-

Use 80% acetone or 100% methanol as a blank to calibrate the spectrophotometer.

-

Measure the absorbance of the extract at wavelengths of 663 nm and 645 nm for acetone extracts, or 665 nm and 652 nm for methanol extracts. A full spectrum scan from 400 nm to 750 nm is recommended to visualize the entire absorption profile.[4][5]

-

-

Calculation of this compound Concentration: The concentrations of this compound can be calculated using the following equations (for 80% acetone):

This compound (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

Where A₆₄₅ and A₆₆₃ are the absorbance readings at 645 nm and 663 nm, respectively.

Visualizing the Role and Analysis of this compound

To better understand the processes involved, the following diagrams illustrate the energy transfer pathway within the photosystem and a typical experimental workflow for chlorophyll analysis.

References

- 1. Why is this compound only used in light-harvesting systems? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 4. prometheusprotocols.net [prometheusprotocols.net]

- 5. sherubtsebotmal.wordpress.com [sherubtsebotmal.wordpress.com]

The Evolutionary Significance of Chlorophyll B: An In-depth Technical Guide

Abstract

Chlorophyll b, a key accessory pigment in many photosynthetic organisms, represents a significant evolutionary adaptation for optimizing light capture, particularly in environments with limited or spectrally altered light. Its emergence and diversification have played a crucial role in the ecological success of various photosynthetic lineages, including green algae and land plants. This technical guide provides a comprehensive overview of the evolutionary significance of this compound, detailing its photochemical properties, its role in light-harvesting complexes, and its phylogenetic distribution. We present quantitative data on chlorophyll absorption spectra and a/b ratios, detailed experimental protocols for pigment analysis, and visual representations of key biochemical pathways and experimental workflows to facilitate a deeper understanding of this pivotal molecule in photosynthesis.

Introduction: The Evolutionary Leap of Capturing More Light

All oxygenic photosynthetic life depends on chlorophyll a, the primary pigment that directly participates in the conversion of light energy into chemical energy. However, the evolution of accessory pigments, such as this compound, marked a pivotal moment in the history of life, enabling organisms to expand their light-harvesting capabilities into different niches. This compound's primary role is to absorb light in a region of the visible spectrum where chlorophyll a is less efficient, primarily in the blue-violet and orange-red regions, and transfer that energy to chlorophyll a.[1][2] This seemingly subtle addition to the photosynthetic apparatus has profound implications for an organism's ability to thrive in shaded environments or deeper in the water column, where the quality and quantity of light are significantly altered.

The structural difference between chlorophyll a and this compound is minor—a methyl group (-CH₃) on the porphyrin ring of chlorophyll a is replaced by a formyl group (-CHO) in this compound.[3][4][5] This small change, however, is responsible for the shift in their absorption spectra, allowing for a more comprehensive capture of the available light spectrum. The presence and ratio of this compound to chlorophyll a are finely tuned in response to environmental light conditions, a testament to its adaptive significance.

This guide will delve into the multifaceted evolutionary importance of this compound, exploring its impact on photosynthetic efficiency, its role in the architecture of light-harvesting complexes, and the molecular mechanisms that govern its synthesis and integration into the photosynthetic machinery.

Quantitative Data on Chlorophyll Properties

Absorption Spectra of Chlorophylls a and b

The distinct absorption spectra of chlorophyll a and this compound are fundamental to understanding their complementary roles in light harvesting. The following table summarizes the absorption maxima of these pigments in various solvents. It is important to note that these peaks can shift slightly in vivo due to interactions with proteins in the light-harvesting complexes.

| Pigment | Solvent | Absorption Maxima (nm) |

| Chlorophyll a | Diethyl ether | 430, 662 |

| This compound | Diethyl ether | 453, 642 |

| Chlorophyll a | 90% Acetone | 430, 664 |

| This compound | 90% Acetone | 460, 647 |

| Chlorophyll a | Methanol | 433, 666 |

| This compound | Methanol | 462, 650 |

| Chlorophyll a | Dimethyl sulfoxide (DMSO) | 433, 666 |

| This compound | Dimethyl sulfoxide (DMSO) | 462, 650 |

Table 1: Absorption maxima of chlorophyll a and this compound in different solvents. Data compiled from multiple sources.

Chlorophyll a/b Ratios in Different Photosynthetic Organisms and Light Conditions

The ratio of chlorophyll a to this compound (Chl a/b) is a key indicator of a plant's adaptation to its light environment. Plants grown in high light (sun plants) typically have a higher Chl a/b ratio, indicating a larger proportion of reaction centers relative to light-harvesting complexes. Conversely, plants adapted to low light (shade plants) have a lower Chl a/b ratio, reflecting an increased investment in light-harvesting antennae to capture more of the limited available light.

| Organism/Condition | Typical Chl a/b Ratio |

| Sun-adapted Plants | 3.1 - 4.5 |

| Shade-adapted Plants | 2.2 - 3.3 |

| Green Algae (general) | 1.5 - 2.5 |

| Chlamydomonas reinhardtii | 2.7 - 3.2 |

| Marine Planktonic Algae | ~2.17 (average) |

| C4 Plants | 3.4 - 4.5 |

| C3 Plants (Sun leaves) | 3.14 - 3.31 |

| C3 Plants (Shade leaves) | 2.62 - 2.72 |

Table 2: Typical chlorophyll a/b ratios in various photosynthetic organisms and under different light conditions. Data compiled from multiple sources.

Experimental Protocols

Pigment Extraction from Plant Tissues

Objective: To extract chlorophylls and carotenoids from plant leaf tissue for subsequent quantification.

Materials:

-

Fresh leaf tissue

-

Mortar and pestle

-

Quartz sand (optional)

-

80% (v/v) aqueous acetone or 100% methanol, pre-chilled

-

Centrifuge tubes (15 mL)

-

Centrifuge

-

Volumetric flasks

-

Pasteur pipettes

Procedure:

-

Weigh approximately 100-200 mg of fresh leaf tissue, avoiding major veins.

-

Place the tissue in a chilled mortar and pestle. Add a small amount of quartz sand to aid in grinding.

-

Add 2-3 mL of cold 80% acetone or 100% methanol to the mortar.

-

Grind the tissue thoroughly until it becomes a homogenous paste and the solvent is intensely green.

-

Carefully transfer the extract to a 15 mL centrifuge tube using a Pasteur pipette.

-

Rinse the mortar and pestle with another 2-3 mL of the solvent and add it to the centrifuge tube.

-

Centrifuge the extract at 3,000-5,000 x g for 5-10 minutes to pellet the cell debris.

-

Decant the supernatant into a clean volumetric flask.

-

Resuspend the pellet in a small volume of the solvent, centrifuge again, and pool the supernatants.

-

Bring the final volume of the extract to a known volume (e.g., 10 mL or 25 mL) with the solvent.

-

Store the extract in the dark and on ice to prevent pigment degradation until measurement.

Spectrophotometric Quantification of Chlorophyll a and b

Objective: To determine the concentrations of chlorophyll a and this compound in a pigment extract.

Materials:

-

Pigment extract (from Protocol 3.1)

-

Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

80% aqueous acetone or 100% methanol (for blank)

Procedure:

-

Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

-

Set the spectrophotometer to read absorbance at the required wavelengths. For 80% acetone, the key wavelengths are 663 nm and 645 nm. For 100% methanol, they are 665.2 nm and 652.4 nm. A reading at 750 nm is often taken to correct for turbidity.

-

Use the appropriate solvent (80% acetone or 100% methanol) to zero the spectrophotometer (blank).

-

Transfer the pigment extract to a cuvette and measure the absorbance at the specified wavelengths.

-

Calculate the concentrations of chlorophyll a, this compound, and total chlorophyll using the appropriate equations.

Equations for 80% Acetone:

-

Chlorophyll a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

This compound (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

Total Chlorophyll (µg/mL) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

Equations for 100% Methanol:

-

Chlorophyll a (µg/mL) = 16.72(A₆₆₅.₂) - 9.16(A₆₅₂.₄)

-

This compound (µg/mL) = 34.09(A₆₅₂.₄) - 15.28(A₆₆₅.₂)

-

Total Chlorophyll (µg/mL) = 24.93(A₆₅₂.₄) + 1.44(A₆₆₅.₂)

Analysis of Thylakoid Membrane Protein Complexes by Blue Native PAGE (BN-PAGE)

Objective: To separate intact thylakoid membrane protein complexes, including light-harvesting complexes, in their native state.

Materials:

-

Isolated thylakoid membranes

-

Solubilization buffer (e.g., containing 1% β-dodecyl maltoside or digitonin)

-

BN-PAGE gel casting and electrophoresis apparatus

-

Gradient mixer for acrylamide gels (e.g., 4-14% acrylamide)

-

Coomassie Brilliant Blue G-250

-

Destaining solution

Procedure:

-

Thylakoid Solubilization:

-

Thaw isolated thylakoid membranes on ice.

-

Adjust the chlorophyll concentration to 1 mg/mL with a suitable buffer.

-

Add an equal volume of solubilization buffer (e.g., 2% β-dodecyl maltoside for a final concentration of 1%).

-

Incubate on ice for 5-10 minutes with gentle mixing.

-

Centrifuge at high speed (e.g., 18,000 x g) for 20 minutes at 4°C to pellet unsolubilized material.

-

Carefully collect the supernatant containing the solubilized protein complexes.

-

-

Blue Native PAGE:

-

Cast a native polyacrylamide gradient gel (e.g., 4-14%).

-

Load the solubilized protein complexes mixed with Coomassie Brilliant Blue G-250 into the wells.

-

Run the electrophoresis at a constant voltage (e.g., 100-150 V) at 4°C until the dye front reaches the bottom of the gel.

-

-

Visualization:

-

The protein complexes will be visible as blue bands directly after electrophoresis.

-

The gel can be further stained with Coomassie Brilliant Blue R-250 and destained to enhance visualization.

-

Individual bands can be excised for further analysis, such as 2D-SDS-PAGE and mass spectrometry, to identify the protein subunits of each complex.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The synthesis of this compound from chlorophyll a is a critical regulatory step in the acclimation of photosynthetic organisms to different light environments. This two-step enzymatic reaction is catalyzed by chlorophyllide a oxygenase (CAO). The expression and activity of CAO are tightly regulated, influencing the chlorophyll a/b ratio and the size of the light-harvesting antennae.

References

- 1. sites.nd.edu [sites.nd.edu]

- 2. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 3. Analysis of Thylakoid Membrane Protein Complexes by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chlorophyll B Biosynthesis Pathway in Higher Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophylls are the cornerstone of photosynthesis, the process that sustains most life on Earth. In higher plants, two major types of chlorophyll exist: chlorophyll a and chlorophyll b. While chlorophyll a is the principal pigment involved in the light-dependent reactions, this compound acts as an accessory pigment, broadening the spectrum of light absorbed and transferring the captured energy to chlorophyll a.[1] The biosynthesis of this compound is a tightly regulated process, critical for the assembly and stability of the light-harvesting complexes (LHCs) of photosystems I and II.[2] Understanding the intricacies of the this compound biosynthesis pathway is not only fundamental to plant biology but also holds potential for applications in agriculture and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core pathway, its regulation, quantitative aspects, and key experimental methodologies.

The Core Biosynthesis Pathway: From Glutamate to this compound

The biosynthesis of this compound is an extension of the main chlorophyll biosynthetic pathway, which originates from the amino acid glutamate.[3] This complex pathway, involving over 17 enzymes, can be broadly divided into four stages: the synthesis of 5-aminolevulinic acid (ALA), the formation of the protoporphyrin IX ring, the insertion of magnesium and subsequent modifications to form chlorophyllide a, and finally, the conversion of chlorophyllide a to chlorophyllide b and its esterification.[4]

1. Synthesis of 5-Aminolevulinic Acid (ALA): The pathway commences in the plastids with the conversion of glutamate to ALA. This initial step is a key regulatory point in tetrapyrrole biosynthesis.[5]

2. Formation of Protoporphyrin IX: Two molecules of ALA are condensed to form porphobilinogen (PBG). Four molecules of PBG are then sequentially assembled to create the tetrapyrrole macrocycle, protoporphyrin IX.

3. From Protoporphyrin IX to Chlorophyllide a: The insertion of Mg²⁺ into protoporphyrin IX by Mg-chelatase marks the commitment of the pathway towards chlorophyll synthesis. A series of subsequent enzymatic reactions, including methylation and cyclization, lead to the formation of chlorophyllide a.

4. The Final Steps: Synthesis of this compound: The conversion of chlorophyllide a to chlorophyllide b is the defining step of this pathway and is catalyzed by the enzyme chlorophyllide a oxygenase (CAO) . This enzyme carries out a two-step monooxygenation of the methyl group at the C7 position of the chlorophyllide a macrocycle to a formyl group, forming chlorophyllide b. The intermediate in this reaction is 7-hydroxychlorophyllide a. Finally, the enzyme chlorophyll synthase catalyzes the esterification of the carboxyl group of chlorophyllide b with a long-chain isoprenoid alcohol, typically phytol, to produce the final this compound molecule.

Key Enzymes in this compound Biosynthesis

The conversion of chlorophyllide a to this compound is orchestrated by a specific set of enzymes. The table below summarizes the key players in the final steps of this pathway.

| Enzyme | Abbreviation | Function |

| Chlorophyllide a Oxygenase | CAO | Catalyzes the two-step oxidation of the C7-methyl group of chlorophyllide a to a formyl group, producing chlorophyllide b. |

| Chlorophyll Synthase | CHLG | Catalyzes the esterification of the propionate side chain of chlorophyllide b with a phytyl diphosphate to form this compound. |

| Protochlorophyllide Oxidoreductase | POR | A light-dependent enzyme that reduces protochlorophyllide a to chlorophyllide a, a crucial preceding step. |

| Mg-Chelatase | - | Inserts magnesium into protoporphyrin IX, a key regulatory step committing the molecule to the chlorophyll branch of the tetrapyrrole pathway. |

Quantitative Data on this compound Biosynthesis

Quantitative analysis of the this compound biosynthesis pathway is essential for a deeper understanding of its regulation and efficiency. While comprehensive datasets are not always readily available in a consolidated format, key kinetic parameters and changes in metabolite levels under varying conditions have been reported.

Enzyme Kinetics of Chlorophyllide a Oxygenase (CAO)

The kinetic properties of CAO are crucial for modeling the flux through the this compound branch of the pathway. A study on a Prochlorococcus homolog of CAO (PhCAO) provides valuable insights.

| Enzyme | Substrate | Km (µM) | kcat (min-1) |

| PhCAO | 7-OH Chlorophyllide a | 7.8 | 0.12 |

Changes in Chlorophyll Content in Response to Light Intensity

The regulation of this compound synthesis is highly responsive to environmental cues, particularly light. Overexpression of CAO in tobacco plants has been shown to significantly alter the chlorophyll a/b ratio, especially under high light conditions.

| Plant Line | Light Condition | Chlorophyll a (µg/g FW) | This compound (µg/g FW) | Total Chlorophyll (µg/g FW) | Chl a/b Ratio |

| Wild Type | Low Light | 850 ± 50 | 250 ± 20 | 1100 ± 70 | 3.4 |

| CAO Overexpressor | Low Light | 870 ± 60 | 305 ± 25 | 1175 ± 85 | 2.85 |

| Wild Type | High Light | 1050 ± 70 | 300 ± 25 | 1350 ± 95 | 3.5 |

| CAO Overexpressor | High Light | 1250 ± 80 | 515 ± 40 | 1765 ± 120 | 2.43 |

| (Data adapted from studies on CAO overexpression in tobacco; values are illustrative based on reported percentage changes) |

Regulation of this compound Biosynthesis

The synthesis of this compound is meticulously regulated at multiple levels to ensure the proper assembly of the photosynthetic machinery and to prevent the accumulation of phototoxic intermediates. The primary point of regulation is the activity of Chlorophyllide a Oxygenase (CAO).

Transcriptional Regulation: The expression of the CAO gene is responsive to light conditions. CAO mRNA levels are generally down-regulated under high light and increase when plants are shifted to low light conditions.

Post-translational Regulation: The stability of the CAO protein is also a critical control point. The N-terminal domain of the CAO protein contains a degradation signal (degron) that targets the protein for degradation by the Clp protease system, particularly in the presence of this compound. This feedback mechanism helps to maintain a balanced chlorophyll a/b ratio.

Experimental Protocols

Studying the this compound biosynthesis pathway requires a range of biochemical and molecular techniques. Below are outlines of key experimental protocols.

Protocol 1: In Vitro Assay of Chlorophyllide a Oxygenase (CAO) Activity

This protocol describes a method for measuring the activity of CAO by monitoring the conversion of chlorophyllide a to chlorophyllide b.

Materials:

-

Recombinant CAO enzyme

-

Chlorophyllide a (substrate)

-

NADPH

-

Ferredoxin

-

Ferredoxin-NADP⁺ reductase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Acetone

-

HPLC system with a C18 column and a photodiode array detector

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, NADPH, ferredoxin, and ferredoxin-NADP⁺ reductase.

-

Enzyme Addition: Add the purified recombinant CAO enzyme to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the substrate, chlorophyllide a.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) in the dark for a specific time period.

-

Stop Reaction: Terminate the reaction by adding cold acetone. This also serves to extract the pigments.

-

Centrifugation: Centrifuge the mixture to pellet any precipitated protein.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify chlorophyllide a and chlorophyllide b. Monitor the elution profile at wavelengths specific for these pigments (e.g., 430 nm and 460 nm).

-

Quantification: Calculate the amount of chlorophyllide b produced by comparing the peak area to a standard curve.

Protocol 2: Chlorophyll Extraction and Quantification from Leaf Tissue

This protocol provides a general method for extracting and quantifying chlorophyll a and b from plant leaves.

Materials:

-

Fresh leaf tissue

-

80% (v/v) acetone

-

Mortar and pestle or tissue homogenizer

-

Quartz sand (optional, for grinding)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Sample Preparation: Weigh a known amount of fresh leaf tissue (e.g., 100 mg).

-

Homogenization: Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone and quartz sand until a homogenous slurry is formed. Perform this step on ice and in dim light to prevent pigment degradation.

-

Extraction: Transfer the slurry to a centrifuge tube and rinse the mortar and pestle with additional 80% acetone, adding the rinse to the tube. Bring the final volume to a known amount (e.g., 10 mL).

-

Centrifugation: Centrifuge the extract at approximately 5,000 x g for 10 minutes to pellet cell debris.

-

Spectrophotometry: Carefully transfer the supernatant to a cuvette and measure the absorbance at 663 nm and 645 nm. Use 80% acetone as a blank.

-

Calculation: Calculate the concentrations of chlorophyll a and this compound using the following equations (for 80% acetone):

-

Chlorophyll a (µg/mL) = (12.7 * A₆₆₃) - (2.69 * A₆₄₅)

-

This compound (µg/mL) = (22.9 * A₆₄₅) - (4.68 * A₆₆₃)

-

Total Chlorophyll (µg/mL) = (20.2 * A₆₄₅) + (8.02 * A₆₆₃)

-

-

Normalization: Express the chlorophyll content per unit of fresh weight of the leaf tissue.

Conclusion and Future Perspectives

The biosynthesis of this compound in higher plants is a fundamental process that is intricately linked to the overall photosynthetic efficiency and adaptation to varying light environments. The key enzymatic step, the conversion of chlorophyllide a to chlorophyllide b by CAO, is a major regulatory hub, controlled at both the transcriptional and post-translational levels. While the core pathway has been elucidated, further research is needed to fully understand the complex interplay of factors that fine-tune this compound levels.

For researchers in drug development, the enzymes of the chlorophyll biosynthesis pathway, being unique to plants, could present novel targets for the development of specific herbicides. Furthermore, a deeper understanding of tetrapyrrole biosynthesis and its regulation could inform strategies for producing valuable tetrapyrrole-based compounds with therapeutic potential. The continued application of quantitative proteomics, metabolomics, and advanced imaging techniques will undoubtedly uncover new layers of complexity in this vital metabolic pathway, opening up new avenues for both basic and applied research.

References

- 1. Chlorophyll metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound: Localization of chlorophyllide a oxygenase and discovery of a stable radical in the catalytic subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis and Extraction of Chlorophyll, Carotenoids, Anthocyanins, and Betalaine In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorophyll - Wikipedia [en.wikipedia.org]

Spectroscopic Properties of Chlorophyll B in vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of chlorophyll b in an in vitro environment. The following sections detail the absorption and emission characteristics, molar extinction coefficients, and quantum yield of this compound, supported by experimental protocols for accurate measurement.

Core Spectroscopic Data

The spectroscopic characteristics of this compound are highly dependent on the solvent environment. The following tables summarize key quantitative data obtained from various studies.

Table 1: Absorption Maxima of this compound in Various Solvents

| Solvent | Soret Peak (nm) | Qy Peak (nm) |

| Diethyl Ether | 453 | 642 |

| 90% Acetone-Water | 460 | 647 |

| 100% Methanol | 462 | 650 |

| 100% DMSO | 462 | 650 |

| Ethanol | ~453 | ~642 |

| N,N-Dimethylformamide (DMF) | - | 647 |

Data compiled from multiple sources.[1][2][3]

This compound exhibits two primary absorption bands: the Soret band in the blue region of the spectrum and the Qy band in the red region.[4] The exact position of these peaks can shift slightly depending on the solvent used.[5]

Table 2: Molar Extinction Coefficients of this compound

| Solvent | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹ cm⁻¹) |

| Diethyl Ether | 453.0 | 159,100 |

| Ethanol | ~453 | ~54,000 |

| Ethanol | ~642 | ~40,000 |

| Methanol | 652 | 38,600 (L mmol⁻¹ cm⁻¹) |

Data compiled from multiple sources.

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. These values are crucial for quantitative analysis of this compound concentrations.

Table 3: Fluorescence Properties of this compound in vitro

| Property | Value | Solvent |

| Fluorescence Emission Maximum | ~648 nm | Diethyl Ether |

| Fluorescence Quantum Yield | 0.117 | Diethyl Ether |

| Fluorescence Lifetime (monomeric form) | 3.1 ± 0.3 ns | Not specified |

| Fluorescence Lifetime (aggregate form) | 1.2 ± 0.5 ns | Not specified |

Data compiled from multiple sources.

The fluorescence quantum yield represents the efficiency of the emission process, while the fluorescence lifetime is the average time the molecule stays in its excited state before returning to the ground state. In aggregated forms, the fluorescence lifetime of this compound is significantly shorter due to exciton annihilation.

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound relies on precise experimental procedures. The following sections outline the key steps for chlorophyll extraction and spectroscopic analysis.

Chlorophyll Extraction

A common method for extracting chlorophyll from plant tissues involves the use of organic solvents.

Materials and Reagents:

-

Fresh plant material (e.g., spinach leaves)

-

Organic solvent (e.g., 80% acetone, 100% methanol, or N,N-dimethylformamide)

-

Mortar and pestle or tissue grinder

-

Quartz sand (optional, to aid grinding)

-

Centrifuge and centrifuge tubes

-

Volumetric flasks

-

Filter paper

Procedure:

-

Sample Preparation: Weigh a known amount of fresh plant material (e.g., 150 mg).

-

Homogenization: Place the plant material in a chilled mortar with a small amount of quartz sand and a few mL of the chosen cold organic solvent. Grind the tissue until a homogeneous suspension is obtained.

-

Extraction: Transfer the suspension to a centrifuge tube. Rinse the mortar and pestle with additional solvent and add it to the tube to ensure quantitative transfer.

-

Centrifugation: Centrifuge the suspension to pellet the solid debris. The recommended speed is around 4500 rpm for 5 minutes.

-

Supernatant Collection: Carefully decant the supernatant containing the extracted chlorophyll into a volumetric flask.

-

Re-extraction (optional but recommended): To maximize the yield, the pellet can be re-suspended in a small volume of the solvent, centrifuged again, and the supernatant added to the volumetric flask.

-

Final Volume Adjustment: Bring the final volume of the extract to the mark on the volumetric flask with the solvent.

-

Storage: Store the extract in the dark and on ice to prevent degradation.

Spectroscopic Measurements

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (typically 1 cm path length)

-

Instrument Warm-up: Allow the spectrophotometer to warm up for at least 45 minutes before taking measurements.

-

Blanking: Use the same solvent used for extraction as a blank to zero the spectrophotometer at the desired wavelengths.

-

Sample Measurement: Transfer the chlorophyll extract to a quartz cuvette and measure the absorbance at the desired wavelengths. For this compound, key wavelengths are around 453-462 nm and 642-650 nm, depending on the solvent. A full spectrum scan (e.g., from 400 nm to 750 nm) is recommended to identify the absorption maxima accurately.

-

Turbidity Check: Measure the absorbance at 750 nm. A reading greater than 0.05 may indicate turbidity, and the sample should be centrifuged again.

-

Concentration Calculation: The concentration of this compound can be calculated using the Beer-Lambert law and the appropriate molar extinction coefficients for the solvent used. Specific equations are available for different solvents. For example, in N,N-dimethylformamide (DMF), the concentration of this compound (in mg/L) can be calculated using the following equation:

-

Chl b = 20.70 * A₆₄₇ - 4.62 * A₆₆₄.₅

-

-

Sample Preparation: Prepare a dilute solution of the chlorophyll extract in a quartz cuvette. The absorbance at the excitation wavelength should be less than 0.1 to avoid the inner-filter effect.

-

Excitation: Excite the sample at a wavelength where this compound absorbs strongly, for example, 435 nm in diethyl ether.

-

Emission Scan: Record the fluorescence emission spectrum over a range that includes the expected emission maximum (e.g., 600 nm to 800 nm).

-

Corrections: The raw fluorescence data should be corrected for wavelength-dependent instrument sensitivity and any background (dark counts) should be subtracted.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for determining the spectroscopic properties of this compound in vitro.

This guide provides a foundational understanding of the spectroscopic properties of this compound in vitro. For more specific applications, researchers are encouraged to consult the primary literature cited.

References

The Discovery and Isolation of Chlorophyll B: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of chlorophyll b. It details the historical context of its identification, outlines modern and classical experimental protocols for its extraction and purification, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the biosynthetic pathway of this compound through the chlorophyll cycle. Methodologies are presented with the necessary detail to be replicated in a laboratory setting, and logical workflows are visualized to enhance understanding.

Introduction: A Historical Perspective

The journey to understanding the green pigment of plants was a gradual one. In 1817, French pharmacists Joseph Bienaimé Caventou and Pierre Joseph Pelletier first isolated the green pigment from leaves and named it "chlorophyll". For decades, chlorophyll was believed to be a single substance. However, it was the pioneering work of German chemist Richard Willstätter and his collaborator Arthur Stoll in the early 20th century that revolutionized this understanding.

Between 1906 and 1914, through meticulous experimentation, Willstätter established that chlorophyll is not a single entity but a mixture of two distinct compounds: a blue-green component he named chlorophyll a and a yellow-green component, This compound [1]. His innovative use of solvent partitioning and early chromatographic techniques allowed for their separation and laid the groundwork for elucidating their chemical structures, including the crucial discovery of magnesium as a central atom[1]. This seminal work earned Willstätter the Nobel Prize in Chemistry in 1915.

Physicochemical Properties of this compound

This compound is structurally similar to chlorophyll a, with the primary difference being a formyl group (-CHO) in place of a methyl group (-CH₃) on the second pyrrole ring (ring B). This seemingly minor substitution has a significant impact on its light absorption properties.

| Property | This compound | Reference |

| Molecular Formula | C₅₅H₇₀MgN₄O₆ | [2] |

| Molecular Weight | 907.47 g/mol | [2] |

| Appearance | Yellow-green solid | [3] |

| Solubility | More soluble in polar solvents than chlorophyll a | |

| Absorption Maxima (in Diethyl Ether) | ~453 nm and ~642 nm | |

| Absorption Maxima (in 90% Acetone) | ~460 nm and ~647 nm |

Experimental Protocols for the Isolation and Quantification of this compound

The isolation of this compound involves its extraction from plant tissues followed by chromatographic separation from chlorophyll a and other pigments like carotenoids and xanthophylls.

Extraction of Total Chlorophylls

The initial step in isolating this compound is the extraction of all pigments from the plant material. The choice of solvent is critical for extraction efficiency, with different solvents showing varying effectiveness depending on the plant species and its water content.

Protocol 1: Acetone Extraction

This is a widely used method for general chlorophyll extraction.

-

Sample Preparation: Weigh approximately 1 gram of fresh leaf tissue, avoiding major veins.

-

Homogenization: Grind the leaf tissue in a mortar and pestle with 10 mL of 80-90% aqueous acetone. The addition of a small amount of magnesium carbonate can help neutralize plant acids and prevent pheophytin formation.

-

Filtration: Filter the homogenate through Whatman No. 1 filter paper into a volumetric flask.

-

Volume Adjustment: Wash the mortar and pestle and the filter paper with additional acetone and add the washings to the filtrate. Adjust the final volume to a known quantity (e.g., 25 mL) with the acetone solution.

-

Storage: Store the extract in a tightly sealed, dark container at 4°C to minimize degradation.

Protocol 2: Methanol and Ethanol Extraction

Studies have shown that for some plant and algal species, methanol or ethanol can be more efficient at extracting chlorophylls.

-

Sample Preparation: As in Protocol 1.

-

Homogenization: Grind the leaf tissue in a mortar and pestle with 10 mL of 100% methanol or 96% ethanol.

-

Incubation (Optional): For some tissues, a brief incubation period (e.g., 24 hours at 4°C in the dark) can enhance extraction.

-

Centrifugation: Centrifuge the homogenate to pellet the tissue debris.

-

Collection: Carefully decant the supernatant containing the chlorophylls.

Comparative Efficiency of Extraction Solvents:

| Solvent | Relative Efficiency | Notes | Reference |

| Methanol | High | Particularly effective for algae with tough cell walls. | |

| Ethanol | High | A good alternative to methanol, often showing comparable efficiency. | |

| Acetone (80-90%) | Medium-High | A versatile and widely used solvent, though may be less effective for some species. | |

| Dimethyl Sulfoxide (DMSO) | High | Can be very effective, especially with heating, but is a more hazardous solvent. |

Separation of this compound

Once a total pigment extract is obtained, this compound must be separated from chlorophyll a and other pigments.

Protocol 3: Willstätter and Stoll's Solvent Partitioning Method (Classical Approach)

This historical method relies on the differential solubility of chlorophyll a and b in a two-phase solvent system.

-

Initial Extraction: Prepare a concentrated pigment extract in a non-polar solvent like petroleum ether.

-

Partitioning: Shake the petroleum ether extract with an equal volume of 92% methanol in a separatory funnel.

-

Separation: Allow the two layers to separate. Chlorophyll a, being more non-polar, will preferentially remain in the upper petroleum ether layer, while the more polar this compound will move into the lower methanol layer.

-

Recovery: The two layers are collected separately. The process can be repeated to improve purity.

Caption: Workflow of the Willstätter and Stoll solvent partitioning method.

Protocol 4: Column Chromatography

Column chromatography offers a more efficient and scalable method for separating chlorophylls.

-

Column Preparation: Pack a chromatography column with a stationary phase such as silica gel or sucrose powder.

-

Sample Loading: Concentrate the crude pigment extract and load it onto the top of the column.

-

Elution: Elute the pigments with a non-polar solvent like hexane or a mixture of hexane and acetone. The different pigments will travel down the column at different rates based on their polarity and interaction with the stationary phase. Carotenes will elute first, followed by chlorophyll a, and then the more polar this compound.

-

Fraction Collection: Collect the different colored bands as they elute from the column.

Protocol 5: High-Performance Liquid Chromatography (HPLC)

HPLC is the modern method of choice for the precise separation and quantification of chlorophylls.

-

Sample Preparation: Filter the crude pigment extract through a 0.22 µm syringe filter.

-

Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.

-

Mobile Phase: A gradient of solvents is typically used. A common system involves a gradient of an aqueous solvent (e.g., methanol/water/ammonium acetate) and an organic solvent (e.g., acetonitrile/ethyl acetate).

-

Injection and Separation: Inject a small volume (e.g., 20 µL) of the filtered extract. The pigments will separate based on their polarity, with the more polar this compound having a shorter retention time than chlorophyll a in a reverse-phase system.

-

Detection and Quantification: Monitor the elution at the absorption maxima of the chlorophylls (e.g., 440 nm). The area under each peak is proportional to the concentration of the pigment.

References

A Technical Guide to the Localization of Chlorophyll B in Thylakoid Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll B (Chl b), an accessory pigment in the photosynthetic machinery of plants, green algae, and prochlorophytes, plays a pivotal role in light harvesting and the structural integrity of the thylakoid membrane. Its precise localization is critical for the efficient capture of light energy and its transfer to the reaction centers of the photosystems. This technical guide provides a comprehensive overview of the spatial distribution of this compound within the intricate architecture of the thylakoid membranes, detailing its association with specific protein complexes and its dynamic regulation. This document summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes the underlying biological processes and experimental workflows.

Introduction

The thylakoid membranes of chloroplasts are the site of the light-dependent reactions of photosynthesis. These membranes are organized into two distinct domains: the appressed grana stacks and the non-appressed stroma lamellae that interconnect them. This structural differentiation facilitates a lateral heterogeneity in the distribution of photosynthetic complexes.[1] this compound is primarily found within the Light-Harvesting Complexes (LHCs), which act as antennae to capture and funnel light energy to the photosystems.[2][3] The majority of Chl b is associated with Photosystem II (PSII) and its main antenna, LHCII, which are predominantly located in the grana stacks.[1][4] In contrast, Photosystem I (PSI) and ATP synthase are primarily found in the stroma lamellae and at the margins of the grana. The Cytochrome b6f complex is more evenly distributed throughout both membrane domains.

Quantitative Distribution of this compound

The distribution of this compound is not uniform throughout the thylakoid membrane. This is reflected in the varying Chlorophyll a/b ratios of different thylakoid subfractions and isolated protein complexes. A lower Chl a/b ratio indicates a higher relative abundance of this compound, which is characteristic of regions enriched in LHCII.

Table 1: Chlorophyll a/b Ratios in Thylakoid Subfractions

| Thylakoid Fraction | Typical Chlorophyll a/b Ratio | Primary Protein Complex Composition | Reference(s) |

| Whole Thylakoids | ~3.0 - 3.2 | Mixed population of PSI and PSII complexes | |

| Grana Core (GC) | ~2.4 - 2.5 | Enriched in PSII-LHCII supercomplexes | |

| Grana Margins (GM) | ~3.5 | Enriched in ATPase and Cytochrome b6f, depleted in photosystems | |

| Stroma Lamellae (SL) | ~4.5 | Enriched in PSI and ATP synthase |

Table 2: Chlorophyll Composition of PSII-LHCII Supercomplexes

| Supercomplex | Description | Chlorophyll a molecules | This compound molecules | Total Chlorophylls | Chl a/b Ratio | Reference(s) |

| C₂S₂M₂ | Dimeric PSII core with two strongly (S) and two moderately (M) bound LHCII trimers | 214 | 102 | 316 | 2.1 | |

| C₂S₂ | Dimeric PSII core with two strongly (S) bound LHCII trimers | 150 | 56 | 206 | 2.7 |

Regulation of this compound Localization: State Transitions

The localization of a portion of the this compound-containing LHCII is dynamic and regulated by a process known as state transitions. This mechanism balances the excitation energy between PSII and PSI in response to changes in light quality. Under light conditions that preferentially excite PSII (State 2), a mobile pool of LHCII is phosphorylated by the STN7 kinase. This phosphorylation causes the LHCII to detach from PSII in the grana and migrate to the stroma lamellae, where it can associate with PSI, thereby increasing the antenna size of PSI. The process is reversed by the PPH1/TAP38 phosphatase when PSI is preferentially excited (State 1).

References

- 1. The role of chlorophyll-protein complexes in the function and structure of chloroplast thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Characterization of PSII–LHCII supercomplexes isolated from pea thylakoid membrane by one-step treatment with α- and β-dodecyl-d-maltoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Granal thylakoid structure and function: explaining an enduring mystery of higher plants - PMC [pmc.ncbi.nlm.nih.gov]

The Formyl Group of Chlorophyll b: A Linchpin in Photosynthetic Light Harvesting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a methyl group in chlorophyll a with a formyl group in chlorophyll b represents a subtle yet profound molecular alteration that significantly expands the light-harvesting capacity of photosynthetic organisms. This technical guide delves into the core functions of the formyl group in this compound, elucidating its impact on spectral properties, its role in the architecture and efficiency of light-harvesting complexes, and its significance in the adaptation of plants to varying light environments. Detailed experimental protocols for the analysis of chlorophylls and visualizations of key biological pathways are provided to support advanced research and drug development applications targeting photosynthetic pathways.

The Critical Distinction: A Formyl Group's Influence on Spectral Properties

The primary and most direct consequence of the formyl group (-CHO) at the C7 position of the porphyrin ring in this compound, in place of the methyl group (-CH3) found in chlorophyll a, is a significant alteration of the molecule's light absorption spectrum.[1] This electron-withdrawing formyl group modifies the electron distribution within the conjugated tetrapyrrole ring system, resulting in a shift of the absorption maxima to different wavelengths compared to chlorophyll a.[2]

Specifically, the Soret (blue) band of this compound is shifted to a longer wavelength (around 453-460 nm) compared to chlorophyll a (around 430 nm), while the Qy (red) band is shifted to a shorter wavelength (around 642-647 nm) compared to chlorophyll a (around 662-665 nm).[3][4] This spectral tuning is critical for its biological function, allowing this compound to absorb light in regions of the visible spectrum where chlorophyll a has weaker absorption.[5] This complementary absorption broadens the overall spectrum of light that can be captured by the photosynthetic apparatus.

Quantitative Spectral Data

The precise absorption maxima and molar extinction coefficients of chlorophyll a and this compound are dependent on the solvent used for extraction. The following tables summarize these key quantitative parameters in commonly used solvents.

| Solvent | Chlorophyll a Absorption Maxima (nm) | This compound Absorption Maxima (nm) | Reference |

| Diethyl ether | 430, 662 | 453, 642 | |

| 90% Acetone | 430, 664 | 460, 647 | |

| 100% Acetone | 430, 662 | 455, 642 | |

| N,N-Dimethylformamide (DMF) | 433, 664.5 | 455, 647 |

| Solvent | Pigment | Wavelength (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Diethyl ether | Chlorophyll a | 660.8 | 90,200 | |

| This compound | 642.6 | 56,300 | ||

| 80% Acetone | Chlorophyll a | 663 | 82,040 | |

| This compound | 645 | 45,600 | ||

| N,N-Dimethylformamide (DMF) | Chlorophyll a | 664.5 | 12.70 (mg/L)⁻¹ cm⁻¹ | |

| This compound | 647 | 20.70 (mg/L)⁻¹ cm⁻¹ |

Role in the Light-Harvesting Complex II (LHCII) and Energy Transfer

This compound is predominantly found in the peripheral antenna systems of photosystems, particularly the Light-Harvesting Complex II (LHCII), and is absent from the reaction centers. Its primary function is that of an accessory pigment, capturing light energy and efficiently transferring it to chlorophyll a. The presence of this compound in LHCII is crucial for the structural integrity and function of these complexes.

The energy transfer from this compound to chlorophyll a is a highly efficient process, approaching 100%, and occurs on a femtosecond to picosecond timescale. This rapid and efficient energy transfer is facilitated by Förster Resonance Energy Transfer (FRET), a non-radiative dipole-dipole coupling mechanism. The efficiency of FRET is exquisitely sensitive to the distance and orientation between the donor (this compound) and acceptor (chlorophyll a) molecules, which are held in a precise arrangement by the protein scaffold of LHCII.

The formyl group, by altering the energy level of the excited state of this compound, creates a favorable energy gradient for the downhill transfer of excitation energy to chlorophyll a, which has a lower energy excited state corresponding to its red-shifted absorption maximum.

Energy Transfer Kinetics

While a single efficiency value is an oversimplification, time-resolved fluorescence spectroscopy has provided insights into the kinetics of energy transfer within LHCII.

| Transfer Process | Time Constant | Reference |

| Carotenoid (S₂) to this compound | < 100 fs | |

| Carotenoid (S₂) to Chlorophyll a | < 100 fs | |

| This compound to Chlorophyll a | ~200 fs - 600 fs |

These ultrafast time constants underscore the high efficiency of energy funneling from accessory pigments to the reaction center chlorophylls.

Biosynthesis and the Chlorophyll Cycle: Adapting to Light

This compound is not synthesized de novo but is derived from chlorophyll a in a two-step oxidation reaction catalyzed by the enzyme chlorophyllide a oxygenase (CAO). This enzyme converts the methyl group at the C7 position of chlorophyllide a to a formyl group, forming chlorophyllide b, which is then esterified with a phytol tail to become this compound.

Interestingly, this conversion is reversible. This compound can be converted back to chlorophyll a via the action of this compound reductase. This interconversion is a key part of the "chlorophyll cycle" and allows plants to dynamically adjust their chlorophyll a/b ratio in response to changes in the light environment. Under low light conditions, the chlorophyll a/b ratio tends to decrease, meaning a higher proportion of this compound. This increases the efficiency of capturing a broader range of light wavelengths, which is advantageous when light is limited. Conversely, in high light, the ratio increases.

Experimental Protocols

Chlorophyll Extraction and Spectrophotometric Quantification

This protocol describes a standard method for the extraction and quantification of chlorophyll a and b from plant tissue.

Materials:

-

Fresh plant tissue (e.g., spinach leaves)

-

80% (v/v) Acetone, cooled

-

Mortar and pestle

-

Quartz sand (optional, for grinding)

-

Centrifuge and centrifuge tubes

-

Volumetric flasks

-

Spectrophotometer

Procedure:

-

Weigh approximately 100-200 mg of fresh leaf tissue.

-

Place the tissue in a chilled mortar with a small amount of quartz sand.

-

Add a few mL of cold 80% acetone and grind the tissue with the pestle until it is a homogeneous paste.

-

Quantitatively transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add the rinsing to the tube.

-

Bring the final volume to 10 mL with 80% acetone.

-

Centrifuge the extract at 3000 x g for 5 minutes to pellet the cell debris.

-

Carefully transfer the supernatant to a clean tube.

-

Measure the absorbance of the supernatant at 663 nm and 645 nm using 80% acetone as a blank.

-

Calculate the concentrations of chlorophyll a and b using the following equations (for 80% acetone):

-

Chlorophyll a (mg/L) = 12.21 * A₆₆₃ - 2.81 * A₆₄₅

-

This compound (mg/L) = 20.13 * A₆₄₅ - 5.03 * A₆₆₃

-

Separation of Chlorophylls by Column Chromatography

This protocol provides a method for the physical separation of chlorophyll a and b.

Materials:

-

Chlorophyll extract (from protocol 4.1)

-

Chromatography column

-

Alumina or silica gel (stationary phase)

-

Petroleum ether (or hexane) and acetone (mobile phase)

-

Sand

Procedure:

-

Prepare the chromatography column by packing it with a slurry of the stationary phase in petroleum ether. Add a small layer of sand on top.

-

Carefully load the concentrated chlorophyll extract onto the top of the column.

-

Elute the pigments with a non-polar solvent like petroleum ether. The less polar β-carotene will elute first (yellow-orange band).

-

Gradually increase the polarity of the mobile phase by adding acetone to the petroleum ether (e.g., 70:30 petroleum ether:acetone).

-

Chlorophyll a, being less polar than this compound, will elute next (blue-green band).

-

This compound, with its more polar formyl group, will elute last (yellow-green band).

Chlorophyll Fluorescence Measurement

Chlorophyll fluorescence is a powerful non-invasive technique to assess the efficiency of photosystem II.

Materials:

-

Modulated chlorophyll fluorometer (e.g., PAM fluorometer)

-

Dark-adaptation clips

-

Plant sample

Procedure:

-

Dark-adapt a leaf for at least 20-30 minutes.

-

Measure the minimal fluorescence (F₀) by applying a weak, modulated measuring light.

-

Apply a short, saturating pulse of high-intensity light to measure the maximum fluorescence (Fₘ).

-

Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

To measure fluorescence in the light-adapted state, illuminate the leaf with actinic light.

-

Measure the steady-state fluorescence (Fₜ).

-

Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fₘ').

-

The effective quantum yield of PSII (ΦPSII) can be calculated as (Fₘ' - Fₜ) / Fₘ'.

Visualizations

Conclusion and Future Directions

The formyl group of this compound is a prime example of how a minor chemical modification can lead to a major functional diversification in a biological molecule. Its role in expanding the light absorption spectrum and facilitating efficient energy transfer within the light-harvesting complexes is fundamental to the high efficiency of oxygenic photosynthesis. For researchers in plant science, agriculture, and drug development, a thorough understanding of the function of this group is essential. Future research may focus on the targeted modification of the chlorophyll biosynthetic pathway to enhance photosynthetic efficiency in crop plants, or the development of novel herbicides that specifically disrupt the function of this compound and the light-harvesting apparatus. The detailed protocols and data presented in this guide provide a solid foundation for such advanced investigations.

References

Early Methods for the Purification of Chlorophyll B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the purification of Chlorophyll B, providing a detailed overview of the pioneering methods that laid the groundwork for modern pigment chemistry. The document summarizes the experimental protocols of key early 20th-century scientists, presents their quantitative findings in a structured format, and illustrates the logical workflows of their purification strategies.

Introduction